![molecular formula C8H9NO2 B15208895 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde is a heterocyclic compound that features a fused pyrrole and oxazine ring system. This compound is of significant interest due to its potential biological activities and its presence in various natural products. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde involves the oxa-Pictet–Spengler reaction. This reaction entails the formation of carbon–carbon and carbon–oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethanol and an aldehyde or ketone. p-Toluenesulfonic acid (pTSA) is often used as a catalyst to promote this reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the oxa-Pictet–Spengler reaction provides a scalable route for its synthesis. The reaction conditions can be optimized for large-scale production by adjusting the concentration of reactants and the catalyst used .
化学反応の分析
Types of Reactions: 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives .
科学的研究の応用
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antioxidant and antitumor properties.
Medicine: It has potential therapeutic applications in treating central nervous system disorders, prostatitis, and diabetic nephropathy.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
作用機序
The mechanism of action of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the production of reactive oxygen species (ROS) in high-glucose-stimulated mesangial cells, which is beneficial in managing oxidative stress-related conditions. Additionally, it may interact with various enzymes and receptors involved in cellular signaling pathways .
類似化合物との比較
Pyrrolo[2,1-c][1,4]oxazine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring system and exhibit diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness: 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde is unique due to its specific ring fusion and the presence of an aldehyde functional group. This structural feature contributes to its distinct chemical reactivity and biological activity profile .
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c10-5-7-1-2-8-6-11-4-3-9(7)8/h1-2,5H,3-4,6H2 |
InChIキー |
XSUWHYKBEADHKQ-UHFFFAOYSA-N |
正規SMILES |
C1COCC2=CC=C(N21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


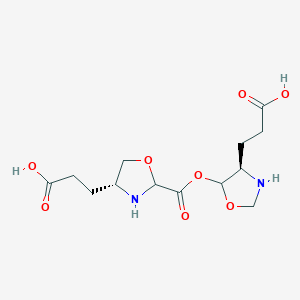
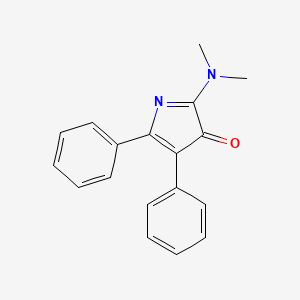

![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide](/img/structure/B15208827.png)
![1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-](/img/structure/B15208835.png)
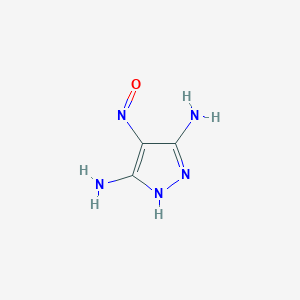
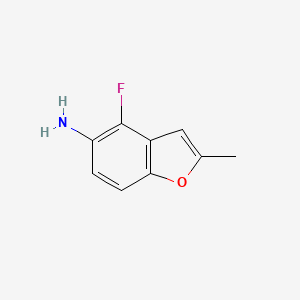
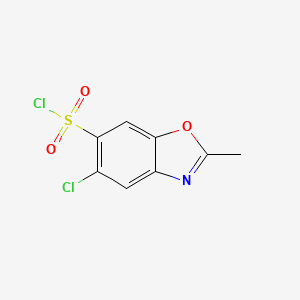

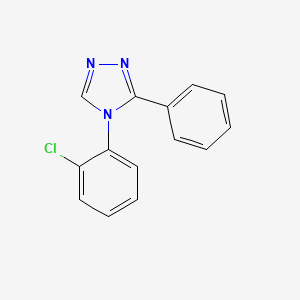

![2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid](/img/structure/B15208875.png)
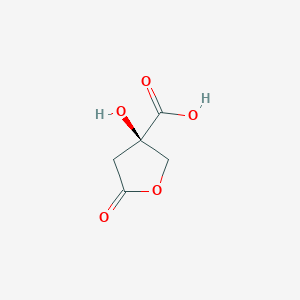
![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)
